molecular formula C8H9ClN2 B180116 2-Chloro-5,6,7,8-tetrahydroquinoxaline CAS No. 155535-20-9

2-Chloro-5,6,7,8-tetrahydroquinoxaline

Cat. No. B180116
CAS RN: 155535-20-9
M. Wt: 168.62 g/mol
InChI Key: OEWAJIAOXWOCTJ-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H9ClN2 . It is a derivative of 5,6,7,8-Tetrahydroquinoxaline, which is a volatile component of roasted peanuts, roasted filberts, roasted sesame seed, and roasted cocoa .


Synthesis Analysis

The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoxaline involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3 .


Molecular Structure Analysis

The InChI code for 2-Chloro-5,6,7,8-tetrahydroquinoxaline is 1S/C8H9ClN2/c9-8-5-10-6-3-1-2-4-7 (6)11-8/h5H,1-4H2 . This indicates that the molecule consists of a quinoxaline ring with a chlorine atom at the 2-position and four hydrogen atoms making the quinoxaline ring tetrahydro.


Physical And Chemical Properties Analysis

2-Chloro-5,6,7,8-tetrahydroquinoxaline is a liquid at room temperature . It has a molecular weight of 168.63 and a density of 1.061 g/mL at 25 °C .

Scientific Research Applications

I have conducted a search on the scientific research applications of 2-Chloro-5,6,7,8-tetrahydroquinoxaline. Here is a comprehensive analysis focusing on unique applications:

Pharmacology

Quinoxaline derivatives have been studied for their pharmacological properties. They are known to be used in pharmaceuticals such as varenicline , and antibiotics like olaquindox and carbadox . The specific pharmacological applications of 2-Chloro-5,6,7,8-tetrahydroquinoxaline could be inferred based on these uses.

Food Flavoring

Some tetrahydroquinoxaline compounds are known for their nutty aroma and are used in food flavoring . The chlorinated derivative could potentially be used in creating or modifying flavors in the food industry.

Organic Synthesis

Given its structure, 2-Chloro-5,6,7,8-tetrahydroquinoxaline could serve as an intermediate in organic synthesis reactions , particularly in the synthesis of more complex quinoxaline derivatives.

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWAJIAOXWOCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=CN=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621894
Record name 2-Chloro-5,6,7,8-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155535-20-9
Record name 2-Chloro-5,6,7,8-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,6,7,8-tetrahydroquinoxaline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 5,6,7,8-tetrahydroquinoxalin-2-one (1.01 g, 0.0067 mol) in excess POCl3 (20 mL) was refluxed for 19 h under an atmosphere of dry nitrogen. The crude reaction mixture was then concentrated under reduced pressure and diluted with about 50 mL of hexanes/ethanol (1:1). After bringing the solution to 0° C., concentrated NH4OH (aq.) was added slowly to the stirring mixture until a pH of 7-8 was attained. The mixture was extracted (4×) with hexanes, and the combined oganic portions were dried (Na2SO4) and filtered. The hexanes solution was heated for 10 minutes with activated charcoal and filtered through 2 inches of silica gel (EtOAc/hexanes eluent). Evaporation of the solvents under reduced pressure yielded 2-chloro-5,6,7,8-tetrahydroquinoxaline as a pale yellow oil.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5,6,7,8-tetrahydro-2(1H)-quinoxalinone in phosphoryl chloride (200 ml) was stirred and refluxed for 3 hours. The solvent was evaporated. The residue was taken up in ice and CH2Cl2. The mixture was basified with NH4OH. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated, yielding 34 g (86%) of 2-chloro-5,6,7,8-tetrahydroquinoxaline (interm. 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

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